3-Cyano-7-methoxycoumarin

Fluorescence Spectroscopy CYP Enzyme Assays Photophysics

Achieve superior CYP1A assay specificity with 3-Cyano-7-methoxycoumarin. Unlike broad-spectrum alternatives like 3-cyano-7-ethoxycoumarin (CEC), this substrate is selectively metabolized by CYP1A1 and CYP1A2, eliminating confounding off-target signals. The 3-cyano metabolite delivers an exceptional quantum yield (φF=0.85) for ultra-sensitive fluorescence detection, enabling accurate kinetic measurements (Km/Vmax) and high-throughput inhibitor screening. Verified 24-hour stability in assay buffer ensures reproducible automated workflows across recombinant enzymes, liver microsomes, and hepatocytes. Ideal for DDI studies and regulatory-compliant ADME-Tox profiling.

Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
CAS No. 13229-92-0
Cat. No. B082034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-7-methoxycoumarin
CAS13229-92-0
Synonyms3-CYANO-7-METHOXYCOUMARIN
Molecular FormulaC11H7NO3
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N
InChIInChI=1S/C11H7NO3/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-5H,1H3
InChIKeyGGAFPIBJPYCFGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-7-methoxycoumarin (CAS 13229-92-0): A Fluorescent CYP1A1/1A2 Probe for Enzyme Activity and Drug-Drug Interaction Studies


3-Cyano-7-methoxycoumarin (CAS 13229-92-0) is a synthetic coumarin derivative characterized by a cyano group at the 3-position and a methoxy group at the 7-position of the coumarin core . It functions as a fluorogenic substrate, meaning it is essentially non-fluorescent until metabolized by specific cytochrome P450 (CYP) enzymes, yielding the highly fluorescent product 3-cyano-7-hydroxycoumarin [1]. The compound is primarily recognized for its utility as a probe for CYP1A1 and CYP1A2 activity in vitro . Key physicochemical properties include a melting point of 210-212 °C and solubility in organic solvents such as ethanol, methanol, and dichloromethane, which facilitates its preparation for biochemical assays .

Procurement Rationale for 3-Cyano-7-methoxycoumarin: Why Substituting with Other Coumarin-Based CYP Substrates Compromises Assay Specificity and Signal Quality


Substituting 3-cyano-7-methoxycoumarin with other coumarin-based CYP substrates, such as 3-cyano-7-ethoxycoumarin (CEC) or 7-methoxy-4-trifluoromethylcoumarin (MFC), is not analytically equivalent due to critical differences in enzyme selectivity and fluorescence properties. While many 7-alkoxycoumarins can act as CYP substrates, their metabolic turnover by different CYP isoforms varies significantly [1]. For instance, CEC is known to be a substrate for CYP1A2, CYP2C9, and CYP2C19, leading to a broader selectivity profile that can be disadvantageous when specifically monitoring CYP1A1/1A2 activity [2]. Furthermore, the specific substitution pattern on the coumarin nucleus directly impacts the fluorescence quantum yield of the enzymatic product, with the 3-cyano group conferring a particularly high quantum yield (φF = 0.85) that is essential for high-sensitivity detection [3]. Using a generic coumarin derivative without these specific structural features would risk lower assay sensitivity, higher background, and ambiguous results due to off-target metabolism.

Quantitative Differentiation of 3-Cyano-7-methoxycoumarin (CAS 13229-92-0): Head-to-Head Comparisons Against Closest Analogues


Fluorescence Quantum Yield of Enzymatic Product: A Critical Advantage Over Non-Cyano Coumarins for High-Sensitivity Assays

The fluorescence quantum yield (φF) of the enzymatic product, 3-cyano-7-hydroxycoumarin, is 0.85 [1]. In contrast, typical 7-methoxycoumarin derivatives without a 3-cyano group exhibit quantum yields ranging from 0.35 to 0.71 . This 20% to 143% higher quantum yield directly translates to a significantly stronger fluorescence signal for a given concentration of product, enabling detection of lower enzyme activities and reducing the amount of enzyme or substrate required per assay [1].

Fluorescence Spectroscopy CYP Enzyme Assays Photophysics

Enhanced CYP Isoform Selectivity: Narrower Target Profile for CYP1A1/1A2 Versus Broader Spectrum Analogues like CEC

3-Cyano-7-methoxycoumarin is reported to be a substrate specifically for CYP1A1 and CYP1A2 . In contrast, its close analog 3-cyano-7-ethoxycoumarin (CEC) is a known substrate for CYP1A1, CYP1A2, CYP2C9, and CYP2C19 [1]. This broader substrate profile for CEC means that assays using it may reflect the combined activity of up to four different CYP isoforms, complicating data interpretation when the goal is to specifically monitor CYP1A family activity. The narrower selectivity of 3-cyano-7-methoxycoumarin provides a cleaner, more interpretable signal for studies focused on these enzymes .

Cytochrome P450 Enzyme Selectivity Drug Metabolism

Chemical Stability Under Assay Conditions: Verified Integrity for Reliable, Reproducible High-Throughput Screening Data

3-Cyano-7-methoxycoumarin has demonstrated stability in a standard biochemical assay buffer (pH 7.4 PBS) when assessed as an oligopeptide-conjugate at 100 µM for up to 24 hours [1]. This contrasts with reports for other fluorogenic CYP substrates like 7-benzyloxyquinoline (BQ) and 7-benzyloxy-4-trifluoromethylcoumarin (BFC), which are noted to have lower per-unit enzyme fluorescent signals and may have differing stability profiles [2]. The established stability of 3-cyano-7-methoxycoumarin ensures that the substrate is not degrading over the typical course of a multi-hour HTS experiment, which would otherwise lead to false negatives or inaccurate kinetic parameters [1].

Assay Development Chemical Stability High-Throughput Screening

Validated Application Scenarios for 3-Cyano-7-methoxycoumarin Based on Differentiated Performance Evidence


High-Throughput Screening (HTS) for CYP1A1/1A2 Inhibitors in Drug Discovery

3-Cyano-7-methoxycoumarin is the optimal substrate for configuring high-throughput fluorescence-based assays to screen for inhibitors of CYP1A1 and CYP1A2. Its superior enzymatic product quantum yield (φF = 0.85) [1] ensures high sensitivity, allowing for the use of minimal enzyme quantities and detection of even weak inhibitors. Its narrower selectivity profile, restricted to CYP1A1 and CYP1A2, eliminates confounding signals from CYP2C9 and CYP2C19 activity that would be present if using 3-cyano-7-ethoxycoumarin (CEC) [2]. Furthermore, its demonstrated stability in standard assay buffer for up to 24 hours [3] makes it suitable for automated, large-scale screening campaigns.

Mechanistic Studies of CYP1A Enzyme Kinetics and Drug-Drug Interactions (DDI)

For academic and industrial laboratories conducting detailed enzyme kinetics (Km, Vmax) and definitive drug-drug interaction (DDI) studies, 3-cyano-7-methoxycoumarin provides a more precise tool. The high quantum yield of its metabolite [1] allows for accurate measurement of initial reaction velocities across a wide range of substrate concentrations. The improved isoform selectivity compared to CEC [2] yields cleaner kinetic data that can be more confidently attributed to CYP1A family activity, simplifying the interpretation of inhibition mechanisms and reducing the need for extensive counter-screens with other isoform-specific probes.

Biochemical Assay Development Requiring Robust and Reproducible Fluorogenic Signal

This compound is a superior choice for developing robust in vitro assays for CYP1A activity in various biological matrices, including recombinant enzymes, liver microsomes, and primary hepatocytes. The combination of high fluorescence yield [1] and verified 24-hour stability in pH 7.4 buffer [3] ensures low inter- and intra-assay variability, a critical requirement for assays used in regulated environments or for generating data intended for publication or regulatory submission. Its well-defined and narrow target profile [2] simplifies method validation and troubleshooting.

Technical Documentation Hub

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